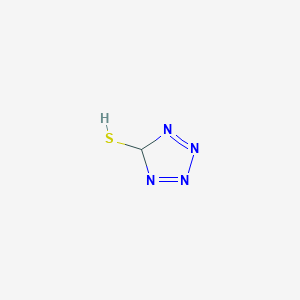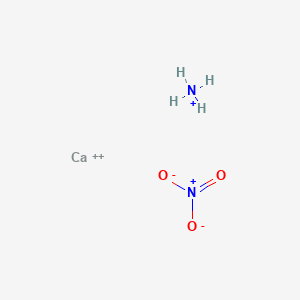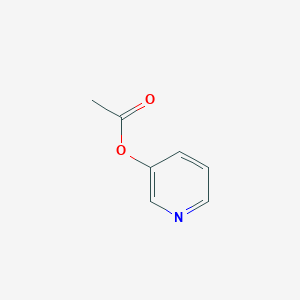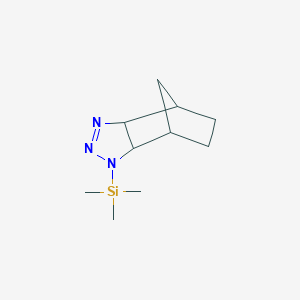
3-Hydroxybenzaldehyde azine
Vue d'ensemble
Description
The compound 3-Hydroxybenzaldehyde azine is a derivative of benzaldehyde with an azine (a nitrogen-containing heterocyclic moiety) linkage. Azines are typically formed by the condensation of aldehydes with hydrazine. In the context of the provided papers, a closely related compound, 4-hydroxy-3-methoxybenzaldehyde azine, was synthesized by refluxing vanillin with hydrazine hydrate, suggesting a similar synthetic route could be applicable for 3-Hydroxybenzaldehyde azine .
Synthesis Analysis
The synthesis of azine derivatives, as mentioned in the provided papers, involves the condensation of an aldehyde with hydrazine. For the 4-hydroxy-3-methoxybenzaldehyde azine, the process was carried out in an ethanolic solution, which could be a common solvent for such reactions . The synthesis of related compounds, such as 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, involves complexation with metals like Ni(II) and Mo(VI), indicating that azine derivatives can form stable complexes with various metals .
Molecular Structure Analysis
The molecular structure of azine derivatives is characterized by the presence of azine linkage and can be further analyzed using spectroscopic methods such as FT-IR, UV-Visible, 1H-NMR, and 13C-NMR. These techniques provide insights into the bonding and electronic transitions within the molecule. For instance, the single crystal structure of 4-hydroxy-3-methoxybenzaldehyde azine revealed inter and intramolecular interactions that contribute to the rigidity of the molecule .
Chemical Reactions Analysis
Azine derivatives can participate in various chemical reactions, including polymerization. The 4-hydroxy-3-methoxybenzaldehyde azine was polymerized through oxidative polymerization to form polyazine, indicating that azines can act as monomers in the formation of polymers with potential applications in optoelectronics . Additionally, azine derivatives can form complexes with metals, as seen in the synthesis of metal complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone .
Physical and Chemical Properties Analysis
The physical properties of azine derivatives, such as mesomorphic behavior, can be characterized by differential scanning calorimetry, as seen in the synthesis of related compounds like 4,4'-dodecyloxybenzoyloxybenzoyl-4-hydroxy-2-hydroxybenzaldehyde . The chemical properties, such as aggregation-induced emission, are significant for azine derivatives. The azine and polyazine synthesized from 4-hydroxy-3-methoxybenzaldehyde showed increased fluorescence in the aggregated state due to the inhibition of intramolecular rotation and J-aggregation . These properties are essential for their potential application in optoelectronic devices.
Applications De Recherche Scientifique
Photometric Analysis and Metal Ion Determination
3-Hydroxybenzaldehyde azine is utilized in photometric methods for the determination of various metal ions. For instance, it is used in the kinetic photometric determination of copper at nanogram levels in real samples. This application leverages the catalytic effect of copper on the oxidation of 3-hydroxybenzaldehyde azine by potassium peroxydisulphate in an ammoniacal medium (Velasco, Silva, & Valcárcel, 1990). Additionally, this compound is involved in the indirect kinetic photometric determination of nickel, cobalt, mercury, and silver, based on their transient inhibitory effect on a catalytic reaction. The presence of these metal ions shortens the induction period in a reaction involving 3-hydroxybenzaldehyde azine, allowing for their quantitative determination (Velasco, Silva, & Valcárcel, 1990).
Optical and Electrical Properties in Electronics
Investigations into the aggregation-induced emission of azine monomers like 4-hydroxy-3-methoxybenzaldehyde azine have been conducted, particularly focusing on their application in optoelectronics. These studies explore the relationship between the structures and photophysical properties of azine and polyazine, derived from these compounds. Such research contributes significantly to the development of materials with specific optical and electronic characteristics for use in electronic devices (Dineshkumar & Muthusamy, 2016).
Vasculoprotective Effects in Medical Research
3-Hydroxybenzaldehyde has shown potential in vasculoprotective applications. It prevents PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation and inhibits inflammatory markers in human umbilical vein endothelial cells. This suggests its potential as a novel therapeutic agent for vascular-related conditions (Kong et al., 2016).
Applications in Polymer Science
The synthesis and thermal properties of oligo-3-hydroxybenzaldehyde have been explored, specifically in the context of oxidative polycondensation. This research is vital for understanding the applications of such compounds in polymer science, potentially leading to new materials with unique thermal and structural properties (Mart, Sökmen, & Yuruk, 2006).
Propriétés
IUPAC Name |
3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9+,16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYGIOAXUUJHOC-KAVGSWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425975 | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzaldehyde azine | |
CAS RN |
18428-76-7 | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















